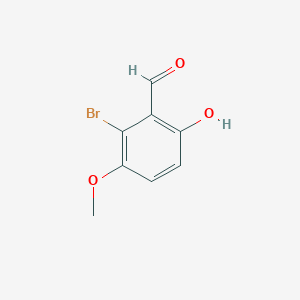

2-Bromo-6-hydroxy-3-methoxybenzaldehyde

Description

Contextual Significance in Synthetic Organic Chemistry

2-Bromo-6-hydroxy-3-methoxybenzaldehyde serves as a valuable building block in the synthesis of more complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The aldehyde group can participate in a wide array of reactions, including condensations, oxidations, and reductions, while the hydroxyl and bromo substituents on the aromatic ring are key for cross-coupling reactions and further substitutions.

Research has identified this compound as a precursor in the synthesis of various high-value products. For instance, it is utilized in the preparation of certain biphenyl (B1667301) compounds and has been involved in the synthesis of antihypertensive natural products. Furthermore, it participates in the total synthesis of (±)-norannuradhapurine. selleck.co.jp The specific arrangement of its substituents makes it an important intermediate for creating intricate molecular frameworks that are often challenging to assemble through other synthetic routes. Its role as an inhibitor of IRE-1α, an enzyme implicated in cellular stress responses, highlights its potential in medicinal chemistry research. selleck.co.jpechemi.com

Below is a table detailing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 20035-41-0 synquestlabs.com |

| Molecular Formula | C₈H₇BrO₃ synquestlabs.com |

| Molecular Weight | 231.04 g/mol cymitquimica.com |

| Melting Point | 102-105 °C echemi.com |

| Appearance | Light yellow to yellow to orange powder/crystal tcichemicals.com |

Overview of Aromatic Benzaldehyde (B42025) Derivatives in Chemical Synthesis

Aromatic aldehydes are a cornerstone class of compounds in organic synthesis, prized for their versatility and wide-ranging applications. wisdomlib.org Benzaldehyde, the simplest aromatic aldehyde, is a key precursor for a multitude of organic compounds and is used extensively in the synthesis of dyes, perfumes, and pharmaceuticals. wisdomlib.orgwikipedia.org

Derivatives of benzaldehyde, which possess additional functional groups on the aromatic ring, offer an expanded toolkit for chemists. These substituents modulate the reactivity of the aldehyde and the ring, enabling more complex and targeted syntheses. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a close structural relative of the title compound, is a prime example. wikipedia.org Originally prized as a flavoring agent, vanillin is now recognized as a promising biosourced building block for producing a variety of heterocyclic compounds and polymers for organic electronic materials. acs.orgnih.gov The functional groups on vanillin—hydroxyl, aldehyde, and methoxy (B1213986)—allow for a diverse range of chemical modifications. nih.govsemanticscholar.org

The synthetic utility of aromatic benzaldehyde derivatives is vast. They are critical starting materials for:

Condensation Reactions: Forming Schiff bases, chalcones, and other important molecular scaffolds. wisdomlib.orgorientjchem.org

Multi-component Reactions: Enabling the rapid assembly of complex molecules in a single step.

Heterocycle Synthesis: Acting as precursors for rings containing nitrogen, oxygen, or sulfur, which are prevalent in pharmaceuticals. nih.gov

Polymer Chemistry: Serving as monomers for advanced materials. acs.org

This broad reactivity makes aromatic benzaldehyde derivatives indispensable in industries ranging from pharmaceuticals and agrochemicals to fragrances and materials science. nih.gov

Historical Development of Synthetic Approaches to Substituted Aromatics

The synthesis of substituted aromatic compounds is a foundational element of organic chemistry, with a rich history of development. Early methodologies, established in the latter half of the 19th century, laid the groundwork for modern synthetic strategies.

One of the earliest and most significant breakthroughs was the development of electrophilic aromatic substitution (EAS) reactions. rsc.org This class of reactions, first characterized in the late 1800s by chemists like Henry Armstrong, includes nitration, halogenation, sulfonation, and the Friedel-Crafts reactions. rsc.org The Friedel-Crafts reaction, first published in 1877, was a landmark achievement, providing a general method for forming new carbon-carbon bonds to an aromatic ring by using an alkyl or acyl halide and a Lewis acid catalyst. youtube.com These early methods revolutionized the field, allowing for the creation of compounds that had never existed before. youtube.com

A central challenge in the synthesis of substituted aromatics has always been controlling the position of incoming substituents, a concept known as regioselectivity. The existing groups on an aromatic ring direct new substituents to specific positions (ortho, meta, or para), a phenomenon that chemists have learned to harness to build complex molecules. nvcc.eduweebly.com For phenols and their derivatives, formylation and bromination reactions have been developed to selectively introduce groups ortho to the hydroxyl function, often using reagents like titanium(IV) chloride to control the reaction's outcome. rsc.org

While classical EAS reactions are still widely used, the 20th and 21st centuries have seen the emergence of more sophisticated and selective methods. The limitations of EAS, such as harsh reaction conditions and predictable regioselectivity based on directing groups, spurred the development of new approaches. researchgate.net Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) have become powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high precision, often under milder conditions than classical methods. acs.org This continuous evolution from the foundational discoveries of the 19th century to modern catalytic methods reflects the ongoing drive in organic chemistry to achieve greater control and efficiency in synthesizing complex substituted aromatic molecules. acs.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

327163-78-0 |

|---|---|

Molecular Formula |

C8H7BrO3 |

Molecular Weight |

231.04 g/mol |

IUPAC Name |

2-bromo-6-hydroxy-3-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-2-6(11)5(4-10)8(7)9/h2-4,11H,1H3 |

InChI Key |

OIPYMMRATVNCBB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Hydroxy 3 Methoxybenzaldehyde

Direct Halogenation Strategies

The most straightforward conceptual approach to 2-Bromo-6-hydroxy-3-methoxybenzaldehyde involves the direct bromination of a suitable precursor, typically 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). However, the regiochemical outcome of such a reaction is intricately governed by the directing effects of the substituents already present on the aromatic ring.

Regioselective Bromination Approaches to Aromatic Benzaldehydes

The aromatic ring of 2-hydroxy-3-methoxybenzaldehyde is adorned with three distinct functional groups: a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and a formyl (-CHO) group. The hydroxyl and methoxy groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the formyl group is a deactivating, meta-directing group, withdrawing electron density from the ring.

When considering the electrophilic aromatic substitution with bromine, the positions ortho and para to the strongly activating hydroxyl and methoxy groups are the most nucleophilic and, therefore, the most likely sites of attack. In the case of 2-hydroxy-3-methoxybenzaldehyde, the hydroxyl group at position 2 directs to positions 1 (occupied), 3 (occupied), and 5. The methoxy group at position 3 directs to positions 2 (occupied), 4, and 6. The interplay of these directing effects is crucial in determining the final product. The position para to the hydroxyl group (position 5) and the position para to the methoxy group (position 6) are both activated. However, the position ortho to the hydroxyl group and para to the methoxy group (position 6) is sterically less hindered and electronically favored, often leading to the desired this compound.

Experimental studies on the bromination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a constitutional isomer of the target precursor, provide valuable insights. The bromination of vanillin typically yields 5-bromovanillin, where the bromine atom is introduced at the position ortho to the hydroxyl group and meta to the aldehyde. nvcc.eduweebly.comcram.com This outcome underscores the dominant directing effect of the hydroxyl group.

| Precursor | Brominating Agent | Product | Reference |

| Vanillin | KBrO3 / HBr in Acetic Acid | 5-Bromovanillin | nvcc.eduweebly.com |

| Vanillin | Bromine in Acetic Acid | 5-Bromovanillin | cram.com |

Influence of Functional Groups and Protecting Groups on Bromination Selectivity

To achieve high regioselectivity in the bromination of substituted benzaldehydes, the strategic use of protecting groups can be employed. jocpr.comneliti.com Protecting the highly activating hydroxyl group can modulate its directing effect and prevent unwanted side reactions. For instance, converting the hydroxyl group to an ether or an ester reduces its activating ability and can alter the regiochemical outcome of the bromination.

Common protecting groups for phenols include benzyl (B1604629) ethers, silyl (B83357) ethers, and acetate (B1210297) esters. neliti.com The choice of protecting group is critical and depends on its stability under the bromination conditions and the ease of its subsequent removal. After the desired bromination has been achieved, the protecting group is removed to yield the target this compound. While specific examples for the protection-bromination-deprotection sequence for the synthesis of this compound are not extensively detailed in readily available literature, the principles of this strategy are well-established in organic synthesis. jocpr.comneliti.com

Multi-Step Synthetic Routes from Simpler Precursors

An alternative to direct bromination involves the construction of the target molecule from simpler, more readily available starting materials. These multi-step syntheses offer greater control over the substitution pattern of the aromatic ring.

Pathways Involving Vanillin and Isovanillin (B20041) Derivatives

While not directly leading to the target compound, synthetic routes starting from vanillin and isovanillin are illustrative of the strategies employed in the synthesis of substituted benzaldehydes. For example, the synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738), an isomer of the target molecule, has been achieved through the direct bromination of isovanillin (3-hydroxy-4-methoxybenzaldehyde). prepchem.comsigmaaldrich.com This reaction highlights the feasibility of direct bromination on a similar substitution pattern.

Strategies for Constructing the Substituted Benzaldehyde (B42025) Scaffold

A more convergent approach involves the construction of the benzaldehyde functionality onto a pre-functionalized aromatic ring.

A plausible and effective multi-step synthesis of this compound can commence with a suitably substituted halogenated phenol (B47542). For instance, starting with 2-bromo-6-methoxyphenol (B1278816), the introduction of the aldehyde group at the position ortho to the hydroxyl group would yield the desired product.

The formylation of phenols can be achieved through various methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. A particularly relevant method is the ortho-formylation of phenols using magnesium chloride and paraformaldehyde in the presence of a base like triethylamine. This method is known for its high regioselectivity for the position ortho to the hydroxyl group.

A potential synthetic sequence is outlined below:

Bromination of Guaiacol (B22219) (2-methoxyphenol): The bromination of guaiacol would likely yield a mixture of isomers. The separation of the desired 2-bromo-6-methoxyphenol would be a critical step.

Ortho-Formylation: The isolated 2-bromo-6-methoxyphenol would then be subjected to an ortho-formylation reaction to introduce the aldehyde group at the C2 position, yielding this compound.

This multi-step approach, while requiring more synthetic steps than a direct bromination, offers the advantage of unambiguous regiocontrol, leading to the formation of the desired product with high purity.

Functional Group Interconversions on Aromatic Rings

The synthesis of this compound and structurally similar compounds relies heavily on functional group interconversions (FGI) on a pre-existing aromatic ring. The primary strategies involve either the introduction of a bromine atom onto a substituted benzaldehyde or the creation of the aldehyde function on a brominated precursor.

A prevalent and direct method is the electrophilic aromatic substitution, specifically the bromination of a phenol derivative. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating groups, directing electrophiles to the ortho and para positions. In the synthesis of related isomers like 5-bromo-2-hydroxy-3-methoxybenzaldehyde, the starting material o-vanillin is subjected to molecular bromination. scielo.br Similarly, 2-bromo-3-hydroxy-4-methoxybenzaldehyde can be synthesized via the bromination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). sigmaaldrich.com These reactions typically employ molecular bromine (Br2) in a chlorinated solvent such as chloroform (B151607) or dichloromethane. prepchem.comscielo.org.mx The reaction proceeds by adding bromine dissolved in a solvent to the starting aldehyde, often at a controlled temperature. prepchem.com

Another FGI approach involves the formylation of a brominated phenol. For instance, the related 3-bromo-2-hydroxybenzaldehyde (B158676) can be synthesized from 2-bromophenol (B46759) by refluxing it with paraformaldehyde and anhydrous magnesium dichloride in tetrahydrofuran, introducing the aldehyde group onto the already brominated ring. nih.gov

A less common but viable FGI strategy for introducing the bromo group is the Sandmeyer reaction. This would involve starting with a corresponding aniline (B41778) derivative, such as 2-amino-6-hydroxy-3-methoxybenzaldehyde. The amino group would be converted into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide salt. This multi-step process is a classic example of FGI for installing halides on an aromatic ring. researchgate.net

Below is a table summarizing common synthetic transformations for producing brominated hydroxybenzaldehydes.

| Starting Material | Reagent(s) | Product | Solvent | Yield |

| o-Vanillin | Br2, Acetic Acid | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Acetic Acid | 97% scielo.br |

| 3-Hydroxybenzaldehyde | Br2 | 2-Bromo-5-hydroxybenzaldehyde | Chloroform | 87% scielo.org.mx |

| Isovanillin | Br2 | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | Chloroform | Not specified prepchem.com |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally sustainable chemical processes. jocpr.com Key considerations include the use of safer solvents, improving atom economy, and enhancing reaction efficiency.

Solvent-Free Reaction Methodologies

Traditional syntheses of halogenated phenols often utilize chlorinated solvents like chloroform and dichloromethane, which pose environmental and health risks. scielo.brprepchem.com Green chemistry encourages the reduction or elimination of such volatile organic compounds. While specific solvent-free methods for this compound are not extensively documented, related research points toward greener alternatives. One approach involves performing brominations on a solid support, such as silica (B1680970) gel. scielo.org.mx This method can reduce the amount of solvent required and sometimes improve reaction selectivity. Future research could explore mechanochemistry (ball-milling) or solid-state reactions, which eliminate bulk solvents entirely, as potential green pathways for the synthesis of this compound. The use of more environmentally benign solvents, such as ethanol (B145695) or water, if reaction conditions permit, would also represent a significant green improvement. rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. jocpr.com

The synthesis of this compound via electrophilic bromination of a precursor like 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) is an example of a substitution reaction. These reactions are inherently less than 100% atom-economical because a portion of the reactant atoms ends up in byproducts. primescholars.com In this bromination, a hydrogen atom on the aromatic ring is replaced by a bromine atom, generating hydrogen bromide (HBr) as a waste product.

The atom economy for this reaction can be calculated as follows:

Reaction: C8H8O3 (o-vanillin) + Br2 → C8H7BrO3 (Product) + HBr

| Compound | Formula | Molar Mass ( g/mol ) |

| o-Vanillin | C8H8O3 | 152.15 |

| Bromine | Br2 | 159.81 |

| Total Reactant Mass | 311.96 | |

| 2-Bromo-5-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | 231.04 |

| Hydrogen Bromide | HBr | 80.92 |

The percent atom economy is calculated using the formula: (% Atom Economy) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100

For this synthesis, the calculation is: (% Atom Economy) = (231.04 / 311.96) x 100 ≈ 74.06%

This calculation demonstrates that even with a 100% chemical yield, over 25% of the reactant mass is converted into the HBr byproduct. primescholars.com Improving atom economy would require redesigning the synthesis to an addition-type reaction where all reactant atoms are incorporated into the product, a significant challenge for this target molecule.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting outcomes. The key transformation in the most common synthesis of this compound is the electrophilic aromatic bromination of a highly activated phenol ring.

The mechanism proceeds through the following steps:

Generation of the Electrophile : In the presence of a highly activated ring containing both hydroxyl and methoxy groups, molecular bromine (Br2) can be polarized enough to act as an electrophile without a Lewis acid catalyst. The electron-donating effects of the -OH and -OCH3 groups increase the nucleophilicity of the aromatic ring, making it highly reactive towards bromine.

Formation of the Sigma Complex (Arenium Ion) : The π-electrons of the aromatic ring attack one of the bromine atoms in the Br-Br bond, leading to the cleavage of the bond and the formation of a bromide ion (Br⁻). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge of this intermediate is delocalized across the ring, particularly onto the carbons ortho and para to the attacking position. The powerful resonance stabilization provided by the lone pairs on the oxygen atoms of the hydroxyl and methoxy groups significantly lowers the activation energy for this step.

Deprotonation and Restoration of Aromaticity : In the final step, a weak base, which could be the bromide ion (Br⁻) formed in the previous step or a solvent molecule, abstracts a proton from the sp3-hybridized carbon atom of the sigma complex that bears the new bromine atom. This deprotonation restores the aromatic π-system, yielding the final product, this compound, and the byproduct, hydrogen bromide (HBr). The directing effects of the -OH and -OCH3 groups guide the incoming bromine to the sterically accessible and electronically enriched positions on the ring.

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Hydroxy 3 Methoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The formyl group (-CHO) is a primary site for a variety of chemical transformations, including nucleophilic addition, condensation, oxidation, and reduction.

The electrophilic carbon atom of the carbonyl group in 2-Bromo-6-hydroxy-3-methoxybenzaldehyde is susceptible to attack by nucleophiles. These reactions typically proceed via an initial addition to the carbonyl double bond, which may be followed by an elimination step, leading to condensation products.

This compound readily reacts with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These condensation reactions involve the nucleophilic attack of the nitrogen-containing reagent on the aldehyde carbon, followed by the elimination of a water molecule.

The general reaction scheme for the formation of these derivatives is as follows:

Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) yields the corresponding N-substituted imine. These reactions are fundamental in the synthesis of various ligands for metal complexes and biologically active compounds.

Oxime Formation: Reaction with hydroxylamine (NH₂OH) results in the formation of an oxime. This transformation is often used for the characterization and protection of aldehydes.

Hydrazone Formation: Condensation with hydrazine (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, semicarbazide) produces the corresponding hydrazone. These derivatives are often highly crystalline solids, making them useful for the identification and isolation of the parent aldehyde. For instance, the related 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) is known to form a semicarbazone.

| Reactant | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |  |

| Hydroxylamine (NH₂OH) | Oxime |  (where the Ar represents the 2-bromo-6-hydroxy-3-methoxyphenyl group)

(where the Ar represents the 2-bromo-6-hydroxy-3-methoxyphenyl group)

|

| Hydrazine (R-NH-NH₂) | Hydrazone |  (where the Ar represents the 2-bromo-6-hydroxy-3-methoxyphenyl group)

(where the Ar represents the 2-bromo-6-hydroxy-3-methoxyphenyl group)

|

This compound, being an aromatic aldehyde without α-hydrogens, can participate as the electrophilic partner in crossed aldol (B89426) and Claisen-Schmidt condensations. The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone or another carbonyl compound that possesses α-hydrogens, typically under basic or acidic catalysis, to form an α,β-unsaturated ketone (a chalcone (B49325) if both reactants are aromatic).

In a typical Claisen-Schmidt reaction, a base abstracts an α-proton from a ketone (e.g., acetophenone) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the corresponding chalcone, driven by the formation of a stable, conjugated system. These chalcone derivatives are of significant interest due to their diverse biological activities. The reaction is a classic example of carbon-carbon bond formation. rasayanjournal.co.inresearchgate.netufms.br

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid (2-Bromo-6-hydroxy-3-methoxybenzoic acid) using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O) as used in the Tollens' test. Studies on the closely related o-vanillin (2-hydroxy-3-methoxybenzaldehyde) show that oxidation is a minor process when reacting with hydroxyl radicals, but can be achieved with stronger chemical oxidants. researchgate.net

Reduction: The formyl group is easily reduced to a hydroxymethyl group, yielding 2-Bromo-6-hydroxy-3-methoxybenzyl alcohol. This reduction can be accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method. Pulse radiolysis studies on o-vanillin confirm that the aldehydic group is the most favorable site for electron addition, indicating its propensity for reduction. researchgate.net

Nucleophilic Addition and Condensation Reactions

Reactivity of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group and the nucleophilicity of the oxygen atom are central to its reactivity. This group can undergo reactions such as etherification and esterification.

The phenolic hydroxyl group of this compound can be converted into an ether or an ester, which serves to protect the hydroxyl group or to introduce new functionalities into the molecule.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (R-O-Ar). A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the ether. For example, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) can be used in the synthesis of 2-benzyloxy-6-bromo-3-methoxybenzaldehyde, demonstrating the feasibility of this transformation. sigmaaldrich.com Another approach is reductive etherification, which can convert hydroxybenzaldehydes to their corresponding ethers using an alcohol as both the solvent and reagent in the presence of a suitable catalyst. osti.gov

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. In the case of reaction with an acid chloride or anhydride, a base such as pyridine (B92270) is often added to catalyze the reaction and neutralize the HCl or carboxylic acid byproduct. This reaction is useful for installing a protecting group or for synthesizing molecules with potential biological applications.

| Reaction Type | Reagents | Product Class | General Reaction |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Phenolic Ether | Ar-OH → Ar-O⁻ → Ar-O-R |

| Esterification | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Phenolic Ester | Ar-OH + RCOCl → Ar-O-COR + HCl |

Chelation and Coordination Chemistry with Metal Centers

The presence of the hydroxyl and aldehyde groups in an ortho position to each other on the aromatic ring of this compound makes it a potent chelating agent. This structural motif allows for the formation of stable six-membered rings upon coordination with a metal center. While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of analogous salicylaldehyde (B1680747) derivatives provides significant insight into its potential. nih.gov

Salicylaldehydes and their derivatives are well-known for forming Schiff base ligands when condensed with primary amines. nih.gov These Schiff bases are excellent polydentate ligands that can coordinate with a variety of metal ions, including transition metals like zinc, chromium, and titanium. nih.gov The resulting metal complexes have applications in catalysis and materials science. It is anticipated that this compound would similarly form Schiff base ligands capable of coordinating with various metal centers. The electronic properties of the bromine and methoxy (B1213986) substituents would likely influence the stability and reactivity of the resulting metal complexes.

Transformations at the Bromine Substituent

The bromine atom on the aromatic ring is a key site for a variety of chemical transformations, enabling the synthesis of more complex molecules. These reactions primarily involve the substitution or coupling of the bromine atom.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it is generally less facile for aryl halides compared to other substitution reactions. The rate of SNAr reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group (in this case, bromine) can activate the ring towards nucleophilic attack.

In this compound, the aldehyde group (-CHO) is a strong electron-withdrawing group. Its position ortho to the bromine atom is expected to enhance the susceptibility of the carbon atom bearing the bromine to nucleophilic attack. This activation facilitates the formation of a Meisenheimer complex, a key intermediate in the SNAr mechanism. smolecule.comrsc.org The hydroxyl (-OH) and methoxy (-OCH3) groups, being electron-donating, might have a counteracting effect, though the activating influence of the aldehyde group is generally dominant.

Common nucleophiles for such reactions include amines, alkoxides, and thiolates, which would lead to the corresponding substituted aniline (B41778), ether, or thioether derivatives. The reaction conditions, such as the choice of solvent and temperature, play a crucial role in the success of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgrsc.org Aryl bromides are common substrates for these reactions due to their favorable reactivity. nih.gov this compound is a suitable candidate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryls and has a broad substrate scope and functional group tolerance. nih.gov

It is highly probable that this compound can undergo Suzuki-Miyaura coupling with various aryl and vinyl boronic acids to yield the corresponding biphenyl (B1667301) and styrenyl derivatives. The reaction would typically employ a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium phosphate. The presence of the hydroxyl group may necessitate the use of a suitable base to prevent side reactions.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound

| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Potential Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-hydroxy-3-methoxy-6-phenylbenzaldehyde |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-hydroxy-3-methoxy-6-(p-tolyl)benzaldehyde |

| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 2-hydroxy-3-methoxy-6-vinylbenzaldehyde |

The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. nih.gov This method is known for its tolerance of a wide range of functional groups and the mild reaction conditions often employed.

This compound can likely serve as the organohalide partner in Stille couplings. Reaction with various organostannanes, such as vinyl-, alkynyl-, and arylstannanes, would provide access to a diverse array of substituted benzaldehydes. A typical catalyst system would involve a palladium(0) source and a ligand like triphenylphosphine (B44618) or triphenylarsine.

Table 2: Potential Stille Coupling Reactions of this compound

| Coupling Partner (R-SnBu₃) | Catalyst System | Potential Product |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-hydroxy-3-methoxy-6-vinylbenzaldehyde |

| Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ | 2-hydroxy-3-methoxy-6-(phenylethynyl)benzaldehyde |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 2-hydroxy-3-methoxy-6-phenylbenzaldehyde |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net This reaction is a valuable method for the formation of carbon-carbon bonds. It is anticipated that this compound could react with various alkenes, such as styrene (B11656) or acrylates, under Heck conditions to yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivatives.

The Sonogashira coupling is a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, typically in the presence of a copper(I) co-catalyst and a base. This reaction is a highly efficient method for the synthesis of aryl alkynes. This compound is expected to be a suitable substrate for Sonogashira coupling with terminal alkynes like phenylacetylene (B144264) or propargyl alcohol, affording the corresponding alkynylated benzaldehyde (B42025) derivatives.

Table 3: Potential Heck and Sonogashira Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | (E)-2-hydroxy-3-methoxy-6-styrylbenzaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 2-hydroxy-3-methoxy-6-(phenylethynyl)benzaldehyde |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. wikipedia.org This transformation is particularly well-established for converting aryl bromides into highly reactive organolithium compounds. wikipedia.org

In the context of this compound, the carbon-bromine bond can be targeted by a strong organolithium reagent, such as n-butyllithium. This reaction is typically conducted at very low temperatures (e.g., -100 °C) to ensure chemoselectivity, preventing the organolithium reagent from reacting with other electrophilic sites in the molecule, such as the aldehyde group. tcnj.edu The exchange process would replace the bromine atom with a lithium atom, generating a potent aryl lithium nucleophile. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the 2-position of the ring. The general scheme for this process is outlined in the table below.

Table 1: Generalized Metal-Halogen Exchange and Subsequent Electrophilic Quench

| Step | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Exchange | n-Butyllithium (n-BuLi) in THF, -100 °C | 2-Lithio-6-hydroxy-3-methoxybenzaldehyde | Generation of a potent aryl nucleophile. |

| 2. Quench | Electrophile (e.g., D₂O, CO₂, R-X) | 2-Deuterio, 2-Carboxy, or 2-Alkyl derivative | Introduction of a new substituent at the original site of bromination. |

This table illustrates a generalized pathway; specific outcomes depend on the chosen electrophile and reaction conditions.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic nature of the substituents already present. The substituents on this compound exert competing influences on the aromatic ring's reactivity and the orientation of incoming electrophiles.

The directing effects of the functional groups are summarized below:

-OH (Hydroxyl): Strongly activating and ortho, para-directing.

-OCH₃ (Methoxy): Strongly activating and ortho, para-directing.

-Br (Bromo): Deactivating but ortho, para-directing.

-CHO (Aldehyde): Strongly deactivating and meta-directing.

Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CHO | C1 | Deactivating (Resonance & Inductive) | meta |

| -Br | C2 | Deactivating (Inductive) | ortho, para |

| -OCH₃ | C3 | Activating (Resonance) | ortho, para |

| -OH | C6 | Activating (Resonance) | ortho, para |

This table outlines the individual electronic and directing effects of each substituent on the aromatic ring.

Radical Reactions and Cyclization Pathways

This compound serves as a key starting material in multi-step syntheses that utilize radical reactions to construct complex heterocyclic systems. mdpi.comsemanticscholar.org A notable application is in the synthesis of novel phenanthridine (B189435) derivatives, which are structurally related to benzo[c]phenanthridine (B1199836) alkaloids. mdpi.comsemanticscholar.org

The synthetic strategy involves an initial reductive amination of the aldehyde group of this compound with a substituted aniline to form a secondary amine intermediate. semanticscholar.org This intermediate is then subjected to a radical cyclization reaction to form the core phenanthridine structure. mdpi.com The cyclization is typically initiated by treating the bromo-aryl precursor with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as toluene (B28343) at elevated temperatures. mdpi.com During this process, an aryl radical is generated at the C2 position following the homolytic cleavage of the C-Br bond, which then attacks the adjacent aniline ring to forge a new carbon-carbon bond, leading to ring closure. A subsequent aromatization step, often using manganese dioxide (MnO₂), yields the final phenanthridine product. mdpi.com A common side reaction observed during the radical cyclization is the formation of debrominated starting material. mdpi.com

Table 3: Research Findings on Radical Cyclization for Phenanthridine Synthesis

| Reaction Step | Starting Material | Reagents & Conditions | Product Class | Key Findings |

|---|---|---|---|---|

| Radical Cyclization | N-(2-bromo-6-hydroxy-3-methoxybenzyl)aniline derivative | Bu₃SnH, AIBN, Toluene, 104–106 °C | Dihydrophenanthridine | Formation of the core heterocyclic ring system via C-C bond formation. mdpi.com |

| Aromatization | Dihydrophenanthridine intermediate | Activated MnO₂ | Phenanthridine | Yields the final aromatic phenanthridine product. mdpi.com |

This table summarizes the key steps and findings from studies using this compound in radical cyclization pathways. mdpi.comsemanticscholar.org

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Hydroxy 3 Methoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2-Bromo-6-hydroxy-3-methoxybenzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals.

Advanced 2D-NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Assignment

While one-dimensional ¹H and ¹³C NMR spectra for 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) are available, a full structural confirmation is achieved through two-dimensional NMR experiments. chemicalbook.comchemicalbook.com These techniques reveal correlations between different nuclei, allowing for an unambiguous assignment of the chemical structure.

Correlation SpectroscopY (COSY) establishes proton-proton (¹H-¹H) coupling relationships within a molecule. In the case of this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, confirming their adjacent positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the carbon signals of the protonated aromatic carbons and the methoxy (B1213986) and aldehyde groups.

The expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound are summarized in the tables below.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 | ~ 7.0 - 7.3 | d |

| H5 | ~ 6.8 - 7.1 | d |

| CHO | ~ 10.3 | s |

| OH | ~ 11.0 | s |

| OCH₃ | ~ 3.9 | s |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~125 |

| C2 | ~110 |

| C3 | ~150 |

| C4 | ~120 |

| C5 | ~115 |

| C6 | ~148 |

| CHO | ~195 |

| OCH₃ | ~56 |

Interactive Data Table: Key Predicted HMBC Correlations for this compound

| Proton | Correlated Carbons (²J, ³J) |

| H4 | C2, C6, C5 |

| H5 | C1, C3, C4 |

| CHO | C1, C2 |

| OCH₃ | C3 |

Solid-State NMR Characterization

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and intermolecular interactions. For substituted benzaldehydes, ssNMR can be used to study polymorphism, conformational differences between the solid and solution states, and the nature of hydrogen bonding.

X-ray Crystallography and Solid-State Structural Analysis

While a crystal structure for this compound is not currently available in public databases, analysis of closely related structures, such as 3-Bromo-2-hydroxybenzaldehyde (B158676), provides significant insights into the expected solid-state features. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of substituted benzaldehydes is often governed by a combination of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. nih.govrsc.org In the case of this compound, the presence of a hydroxyl group as a hydrogen bond donor and the carbonyl oxygen and methoxy oxygen as potential acceptors suggests that hydrogen bonding will play a significant role in the crystal packing.

An intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen is expected, a common feature in salicylaldehyde (B1680747) derivatives. nih.gov This interaction would lead to the formation of a six-membered ring, enhancing the planarity of this portion of the molecule.

Interactive Data Table: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Intramolecular Hydrogen Bond | O-H (hydroxyl) | O (aldehyde) |

| Intermolecular Hydrogen Bond | C-H (aromatic) | O (aldehyde/methoxy) |

| Halogen Bond | C-Br | Br/O |

| π-π Stacking | Benzene Ring | Benzene Ring |

Conformational Analysis in the Crystalline Phase

The conformation of the aldehyde group relative to the benzene ring is a key structural feature of benzaldehydes. In the solid state, the molecule is likely to adopt a planar or near-planar conformation to maximize crystal packing efficiency and intermolecular interactions. The intramolecular hydrogen bond between the hydroxyl and aldehyde groups would further stabilize a planar conformation.

Studies on other substituted benzaldehydes have shown that the aldehyde group can adopt either an s-cis or s-trans conformation with respect to the substituents on the ring. ias.ac.in The specific conformation adopted in the crystalline phase will be influenced by the steric and electronic effects of the bromine and methoxy substituents, as well as the demands of the crystal packing. The planarity of the molecule may be slightly distorted, as observed in 2-Bromo-5-hydroxybenzaldehyde where the aldehyde group is twisted by 7.1(5)° relative to the benzene ring. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for functional group identification.

While the full experimental IR and Raman spectra for this compound are not widely published, the expected vibrational frequencies can be inferred from the spectra of related compounds, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), and from theoretical calculations. nist.govnih.gov

The IR spectrum would be dominated by characteristic bands corresponding to the various functional groups present in the molecule. The O-H stretching vibration of the hydroxyl group is expected to be a broad band at lower frequency (around 3200 cm⁻¹) due to the strong intramolecular hydrogen bonding. The C=O stretching of the aldehyde group would appear as a strong, sharp band in the region of 1650-1680 cm⁻¹. The C-O stretching of the methoxy group and the C-Br stretching would be found in the fingerprint region of the spectrum. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, which is sensitive to non-polar bonds and molecular symmetry, would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching (intramolecular H-bonded) | ~ 3200 (broad) |

| Aldehyde (C=O) | Stretching | ~ 1660 |

| Aromatic (C=C) | Stretching | ~ 1600, 1470 |

| Methoxy (C-O) | Stretching | ~ 1250 |

| Aromatic (C-H) | Bending (out-of-plane) | ~ 800-900 |

| C-Br | Stretching | ~ 500-600 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) serves as a critical analytical tool in the structural elucidation of novel compounds, offering the ability to determine the precise molecular weight and deduce the elemental composition of a molecule. In the analysis of this compound, HRMS provides unambiguous confirmation of its molecular formula and offers significant insights into its structure through the detailed analysis of its fragmentation patterns.

The theoretical molecular weight of this compound, with the chemical formula C8H7BrO3, is 231.04 g/mol . sigmaaldrich.comcymitquimica.com High-resolution mass spectrometry can measure this with exceptional accuracy, typically to within a few parts per million (ppm), which allows for the confident assignment of the molecular formula.

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak [M]+• corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern is observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (m/z 230 and 232), corresponding to the two major isotopes of bromine, 79Br and 81Br. The mass spectrum provided by ChemicalBook indicates the molecular ion has a mass of 230, which corresponds to the 79Br isotope. chemicalbook.com

The fragmentation of the molecular ion upon electron ionization provides a valuable fingerprint for the molecule's structure. The analysis of these fragments helps to confirm the presence of specific functional groups and their arrangement on the aromatic ring. A proposed fragmentation pathway for this compound can be elucidated from its mass spectrum. chemicalbook.com

Key fragmentation patterns observed in the mass spectrum of this compound include the loss of a hydrogen atom, the aldehyde group (CHO), and a methyl group from the methoxy substituent. The relative abundance of these fragment ions provides information about the stability of the resulting ions and the lability of the corresponding bonds.

The table below details the prominent peaks observed in the mass spectrum of this compound and the tentative assignments for the corresponding fragment ions. chemicalbook.com

The presence of ions at m/z 79 and 80 can be attributed to the bromine atom and hydrogen bromide, respectively, which are characteristic fragments for brominated aromatic compounds. chemicalbook.com The series of peaks in the lower mass range, such as those at m/z 50, 51, 52, and 63, are indicative of the fragmentation of the benzene ring itself, a common feature in the mass spectra of aromatic compounds. chemicalbook.com

The detailed analysis of the fragmentation pattern, in conjunction with the precise mass measurement of the molecular ion, provides a high degree of confidence in the structural assignment of this compound. This data is invaluable for distinguishing it from isomers and for confirming the successful synthesis of the target compound.

Compound Names Mentioned

Computational and Theoretical Chemical Investigations of 2 Bromo 6 Hydroxy 3 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. scielo.br For substituted benzaldehydes, DFT methods, particularly using hybrid functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(d,p), have proven effective in providing accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov These calculations form the basis for more advanced analyses, including the study of frontier molecular orbitals and reaction pathways. The B3LYP functional is a hybrid method that combines Hartree-Fock exchange with DFT exchange-correlation, offering accuracy for a wide range of molecular systems. nih.gov The inclusion of polarization and diffuse functions in the 6-311++G(d,p) basis set is crucial for accurately representing electron density and simulating non-covalent interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. nih.govnih.gov

DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. For aromatic compounds like 2-Bromo-6-hydroxy-3-methoxybenzaldehyde, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring, while the LUMO is often a π*-orbital. These calculations allow for the prediction of reactive sites within the molecule. For instance, regions of high HOMO density are susceptible to electrophilic attack, whereas areas with high LUMO density are prone to nucleophilic attack. researchgate.net Global reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index, can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.goviucr.org

Interactive Table: Representative FMO Properties for a Substituted Benzaldehyde (B42025)

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.9 to 4.3 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.95 to 2.15 |

| Electrophilicity Index (ω) | Describes the global electrophilic nature of a molecule | 3.8 to 4.2 |

Note: The values in the table are representative examples based on DFT calculations performed on structurally similar brominated and hydroxylated benzaldehydes and are intended to illustrate typical magnitudes. nih.govnih.govnih.gov

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov For this compound, this could involve studying reactions such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or oxidation of the aldehyde.

The process involves locating the transition state structure, which is a first-order saddle point on the PES, and confirming it by vibrational frequency analysis (a transition state has exactly one imaginary frequency corresponding to the reaction coordinate). The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be predicted.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically focus on static, optimized structures in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in a solvent. nih.gov

For a molecule like this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Study the rotation around single bonds, such as the C-C bond connecting the aldehyde group to the ring or the C-O bonds of the hydroxyl and methoxy (B1213986) groups. This helps identify the most stable conformations and the energy barriers between them.

Investigate Intermolecular Interactions: In a condensed phase simulation (e.g., in water or an organic solvent), MD can model how the molecule interacts with its neighbors. This is particularly important for understanding hydrogen bonding involving the hydroxyl and carbonyl groups, which significantly influences the compound's physical properties and crystal packing. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are based on molecular descriptors, which are numerical values derived from the theoretical structure of the molecule.

For a class of compounds including this compound, a QSPR study would involve:

Calculating Molecular Descriptors: A wide range of descriptors can be computed from the optimized molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.

Developing a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a set of descriptors to a specific property (e.g., boiling point, solubility, or reactivity).

Validation: The model's predictive power is tested against a set of compounds not used in its development.

QSPR provides a valuable tool for predicting the properties of new or untested compounds based solely on their chemical structure, accelerating materials design and discovery.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective at predicting various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors. researchgate.net These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Calculations of 1H and 13C NMR spectra for molecules similar to this compound have shown good agreement with experimental values, aiding in the correct assignment of complex spectra. researchgate.netresearchgate.net

Interactive Table: Representative Calculated vs. Experimental NMR Shifts

| Nucleus | Functional Group | Typical Calculated 1H Shift (ppm) | Typical Calculated 13C Shift (ppm) |

| -CHO | Aldehyde | 9.8 - 10.5 | 190 - 196 |

| -OH | Phenolic Hydroxyl | 5.5 - 11.0 (solvent dependent) | N/A |

| -OCH3 | Methoxy | 3.8 - 4.0 | 55 - 62 |

| Ar-H | Aromatic Protons | 6.5 - 7.5 | N/A |

| Ar-C | Aromatic Carbons | N/A | 110 - 160 |

Note: The shift ranges are illustrative and based on computational studies of related phenolic aldehydes. Actual values depend on the specific computational method and solvent effects. researchgate.netresearchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the atomic motions associated with each calculated frequency (Potential Energy Distribution, PED), specific peaks can be assigned to particular functional group vibrations, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, or C-Br stretching modes. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum. nih.govresearchgate.net These calculations provide insight into the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of the carbonyl group and the aromatic system in this compound. nih.gov

Derivative Chemistry and Applications of 2 Bromo 6 Hydroxy 3 Methoxybenzaldehyde As a Versatile Synthetic Building Block

Synthesis of Complex Organic Architectures

The specific combination of functional groups on the 2-Bromo-6-hydroxy-3-methoxybenzaldehyde scaffold enables its use in the construction of intricate organic molecules, including polycyclic and heterocyclic systems.

The presence of the bromine atom is particularly significant for the synthesis of polycyclic aromatic compounds, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a prominent application. wikipedia.org In this context, the bromo-substituted benzaldehyde (B42025) can be coupled with various arylboronic acids to form substituted biphenyls. cnr.it These biphenyl (B1667301) structures are the foundational units for more extended, rigid, and complex polycyclic systems.

Furthermore, this compound can serve as a starting material for the total synthesis of complex natural products that possess polycyclic cores. For instance, related isomers like 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) have been utilized as key intermediates in the synthesis of natural products such as (±)-codeine and denbinobin. sigmaaldrich.com The strategic placement of the functional groups allows for sequential reactions to build up the complex ring systems characteristic of these molecules.

Table 1: Key Reactions for Polycyclic Synthesis

| Reaction Type | Role of this compound | Resulting Structure |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide partner | Substituted biphenyls |

The aldehyde and hydroxyl groups on the aromatic ring are ideal functionalities for constructing heterocyclic systems through condensation and cyclization reactions. The aldehyde can react with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to initiate the formation of diverse heterocyclic rings.

For example, the intramolecular or intermolecular reaction between the phenolic hydroxyl group and a derivative of the aldehyde can lead to the formation of oxygen-containing heterocycles like benzofurans. A related isomer is known to be a precursor for 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde. sigmaaldrich.com The general reactivity of this class of compounds makes them suitable for synthesizing various heterocyclic structures, which are significant scaffolds in medicinal chemistry and materials science. researchgate.net The bromo and methoxy (B1213986) substituents further allow for fine-tuning the electronic properties and reactivity of the resulting heterocyclic products.

Applications in Materials Science

The unique electronic and structural features of this compound and its derivatives make them valuable in the field of materials science for creating specialized organic materials.

The reactivity of the hydroxyl and aldehyde groups allows for the incorporation of this molecule into polymeric structures. Condensation polymerization with other monomers can lead to the formation of polyesters, polyethers, or phenolic-type resins. The rigid aromatic core of the benzaldehyde unit imparts thermal stability and specific mechanical properties to the resulting polymer backbone.

Moreover, the bromine atom provides a site for post-polymerization modification. Using techniques like Suzuki coupling, side chains with specific functionalities can be grafted onto the polymer, allowing for the precise tailoring of properties such as solubility, conductivity, and chemical resistance. chemimpex.com This approach enables the creation of functional polymers for specialized applications in electronics and coatings. chemimpex.com

The synthesis of substituted biphenyls and other conjugated systems from this compound is directly relevant to the development of optoelectronic materials. Extended π-conjugated systems are the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The methoxy (electron-donating) and aldehyde (electron-withdrawing) groups on the aromatic ring influence the electronic energy levels (HOMO/LUMO) of the molecules derived from it. By incorporating this building block into larger conjugated oligomers or polymers, it is possible to tune the optical and electronic properties, such as the absorption and emission wavelengths and charge transport characteristics, of the final material.

The substituted benzaldehyde structure is an inherent chromophore. The functional groups present on this compound allow for the synthesis of a wide variety of dyes and pigments. chemimpex.com The aldehyde group is a key reactive site for extending the π-conjugation of the system, which is essential for developing color.

Reactions such as Knoevenagel or Wittig condensations at the aldehyde position can be used to link the aromatic ring to other conjugated systems, shifting the absorption of light into the visible spectrum. The hydroxyl and methoxy groups act as auxochromes, modifying the color and intensity of the dye. The bromine atom can be used to attach the dye molecule to substrates or to create heavier molecules that may have improved lightfastness.

Table 2: Functional Group Roles in Materials Applications

| Functional Group | Application in Materials Science |

|---|---|

| Bromine | Site for cross-coupling to extend conjugation (optoelectronics) or attach side chains (polymers). |

| Hydroxyl | Reactive site for polymerization; acts as an auxochrome in dyes. |

| Methoxy | Electron-donating group to tune electronic properties; acts as an auxochrome in dyes. |

| Aldehyde | Reactive site for polymerization and for extending conjugation in dyes and optoelectronic materials. |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The principles of molecular recognition, self-assembly, and host-guest interactions are central to this field, enabling the construction of complex, functional architectures from simpler molecular components.

Design of Self-Assembled Crystalline Structures

The self-assembly of molecules into well-defined crystalline structures is dictated by the nature and geometry of their intermolecular interactions. For 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258), the presence of hydroxyl, aldehyde, methoxy, and bromo substituents provides multiple sites for such interactions, which can guide the formation of ordered solid-state architectures.

While detailed crystallographic studies analyzing the specific intermolecular forces of 6-bromo-2-hydroxy-3-methoxybenzaldehyde are not widely reported in the available literature, it is known that its crystals exhibit a monoclinic crystal system with a P21/n space group. The design of its self-assembled structures would theoretically be governed by a combination of the following interactions:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the aldehyde and methoxy oxygens can act as acceptors, leading to the formation of chains or dimeric motifs.

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.

π–π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice through van der Waals forces.

A comprehensive understanding of how these forces collectively direct the supramolecular assembly for this specific compound would require dedicated single-crystal X-ray diffraction analysis.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of unique complexes where a "host" molecule creates a binding cavity for a "guest" molecule or ion. wikipedia.org This interaction is driven by non-covalent forces and is often highly selective. wikipedia.org There is currently a lack of specific research in the scientific literature detailing the application of 6-bromo-2-hydroxy-3-methoxybenzaldehyde as either a host or guest molecule in such chemical systems. Its molecular structure, however, does not feature a pre-organized cavity typically required for a host, suggesting it would more likely be investigated as a potential guest molecule if relevant research were to be undertaken.

Application as Ligand Precursors in Coordination Chemistry

The aldehyde and hydroxyl groups of 6-bromo-2-hydroxy-3-methoxybenzaldehyde make it an excellent precursor for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction of the aldehyde with a primary amine. The resulting Schiff base, containing an imine (-C=N-) group, can then coordinate to metal ions through the imine nitrogen and the phenolic oxygen, forming stable metal complexes. Salicylaldehyde (B1680747) derivatives are commonly employed in the formation of Schiff bases for use as ligands in metal coordination chemistry. nih.gov

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The structure and functionality of MOFs can be tuned by carefully selecting these building blocks. nih.gov While Schiff base ligands derived from various aldehydes are used in the synthesis of MOFs, there is no specific information available in the current scientific literature on the use of 6-bromo-2-hydroxy-3-methoxybenzaldehyde as a precursor for ligands in MOF synthesis.

Catalytic Applications of Metal Complexes

Metal complexes derived from Schiff base ligands are widely investigated for their catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand, which can be fine-tuned by substituents on the aldehyde precursor, play a crucial role in the catalytic performance of the metal center. Despite the potential for developing catalytically active complexes from 6-bromo-2-hydroxy-3-methoxybenzaldehyde, there is a lack of specific studies in the available literature that report on the catalytic applications of its corresponding metal complexes.

Data Tables

Table 1: Physicochemical Properties of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

| Property | Value |

|---|---|

| CAS Number | 20035-41-0 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Melting Point | 102-105 °C |

| Crystal System | Monoclinic |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde |

Natural Occurrence and Isolation Methodologies

Identification as a Constituent or Related Compound in Natural Products

Halogenated, particularly brominated, natural products are a characteristic feature of marine ecosystems. nih.gov The higher concentration of bromide in seawater compared to terrestrial environments provides a readily available substrate for halogenating enzymes. nih.gov Marine organisms, including bacteria, algae, and invertebrates, are prolific producers of a vast array of over 2200 known organobromine compounds. nih.gov These range from simple volatile molecules to complex alkaloids. nih.gov

While direct evidence for "2-Bromo-6-hydroxy-3-methoxybenzaldehyde" is lacking, various other brominated aromatic compounds have been isolated from marine sources. For instance, marine bacteria of the genus Pseudoalteromonas are known to produce polybrominated aromatic compounds. nih.gov Red algae, such as Ceramium tenuicorne, have also been shown to produce brominated aromatic compounds, with their concentrations showing seasonal variations. diva-portal.org

Below is a table of some naturally occurring brominated phenolic compounds and the marine organisms in which they have been identified.

| Compound Name | Natural Source (Organism) | Reference |

| 2,4-Dibromophenol | Various marine algae | diva-portal.org |

| 2,4,6-Tribromophenol | Various marine algae | diva-portal.org |

| Polybrominated diphenyl ethers (PBDEs) | Marine bacteria (Pseudoalteromonas) | nih.gov |

| Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) | Marine bacteria (Pseudoalteromonas) | nih.gov |

Extraction and Purification Techniques from Natural Sources

The isolation of brominated aromatic compounds from their natural sources typically involves a multi-step process that begins with extraction from the biological matrix, followed by purification to isolate the compound of interest.

Extraction Methods:

A common initial step is solvent extraction. For example, in the case of isolating compounds from marine bacteria cultures, the culture is often extracted with an equal volume of a solvent like ethyl acetate (B1210297). nih.gov The organic layer, containing the desired compounds, is then dried and the solvent is removed under vacuum. nih.gov Other methods that have been applied to the extraction of marine-derived compounds include:

Soxhlet Extraction: A classic technique used for extracting compounds from solid samples, though it can be time-consuming and require large solvent volumes. mdpi.com

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. mdpi.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com

Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. mdpi.com

Purification Techniques:

Following extraction, the crude extract is typically subjected to chromatographic techniques for purification. A widely used method is High-Performance Liquid Chromatography (HPLC) , often in a semi-preparative scale using a reverse-phase C18 column. nih.gov The separation is achieved by eluting the column with a gradient of solvents, such as water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). nih.gov Fractions containing the purified compounds are then collected and can be lyophilized to obtain the solid product. nih.gov The identity and purity of the isolated compounds are then confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Proposed Biosynthetic Pathways (if relevant to its natural occurrence)

The biosynthesis of brominated phenols in marine organisms is a subject of ongoing research. researchgate.net However, a general understanding of the pathways involved has been established. The key enzymes in this process are bromoperoxidases , which catalyze the oxidation of bromide ions (Br-) to an electrophilic bromine species. researchgate.net

A proposed biosynthetic scheme for polybrominated aromatic compounds in marine bacteria starts with chorismate , a key intermediate in the shikimate pathway. nih.govutu.fi The pathway is thought to proceed as follows:

Chorismate lyase converts chorismate to 4-hydroxybenzoic acid (4-HBA). nih.gov

A flavin-dependent halogenase then brominates 4-HBA to produce brominated phenols. nih.gov

These brominated phenols can then be further modified by other enzymes, such as CYP450 monooxygenases , to create more complex structures like polybrominated diphenyl ethers (PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). nih.govnih.gov

This bi-modular biosynthetic scheme allows for the independent production of different classes of brominated compounds which can then be combined to generate a diverse suite of natural products. nih.gov While the specific enzymatic steps leading to a compound like "this compound" have not been elucidated, it is conceivable that a similar pathway involving specific hydroxylases and methyltransferases acting on a brominated benzaldehyde (B42025) precursor could be involved.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While 2-Bromo-6-hydroxy-3-methoxybenzaldehyde is commercially available, the future of its synthesis and the preparation of its derivatives lies in the development of more efficient and environmentally benign methodologies. Current multi-step syntheses, often requiring costly and time-consuming purification of intermediates, present an opportunity for innovation. liberty.edu

Furthermore, embracing the principles of green chemistry is crucial. rug.nlresearchgate.net This includes exploring catalytic methods that utilize less toxic and lighter reagents, reducing the generation of both organic and inorganic waste. researchgate.netbeilstein-journals.org The development of processes that are not only high-yielding but also economically and environmentally sustainable will be a prime goal in the ongoing synthesis of this and other substituted benzaldehydes. liberty.edu

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Key Advantages | Relevant Precursors/Intermediates |

|---|---|---|

| Tandem Reactions | Reduced purification steps, time and cost savings. liberty.edu | Formamide, Phenyl lithium. liberty.edu |

| One-Pot Reduction/Cross-Coupling | Avoids traditional protecting groups, allows use of strong nucleophiles. acs.orgrug.nl | Weinreb amides, DIBAL-H, Organolithium reagents. acs.org |

| C-H Bond Functionalization | Step-economic, avoids pre-functionalized precursors. beilstein-journals.org | Transient directing groups (e.g., anthranilic acid). acs.org |

| Eco-friendly Oxybromination | Milder reaction conditions, reduced environmental impact. rsc.org | 4-cresol, Cobalt salts, Molecular oxygen. rsc.org |

Advanced Mechanistic Studies of Under-explored Chemical Transformations

The inherent reactivity of the aldehyde, hydroxyl, and bromo groups in this compound offers a rich platform for investigating complex chemical transformations. The aldehyde group can undergo condensation reactions, the phenolic hydroxyl has nucleophilic properties, and the bromine atom is primed for transition-metal-catalyzed cross-coupling reactions. guidechem.com

A significant frontier for mechanistic studies is the direct functionalization of the C-H bonds on the benzaldehyde (B42025) ring. The use of transient directing groups, which reversibly bind to the aldehyde, can orchestrate catalyst-controlled, site-selective C-H functionalization, overcoming issues of regioselectivity. acs.org Investigating the kinetics and intermediates of such transformations, particularly ortho C-H hydroxylation or alkylation, could reveal novel mechanistic pathways. acs.orgnih.gov